molecular formula C13H19NO3 B8685029 tert-Butyl (5-methoxy-2-methylphenyl)carbamate

tert-Butyl (5-methoxy-2-methylphenyl)carbamate

Cat. No. B8685029
M. Wt: 237.29 g/mol
InChI Key: WISZFUKBWXQQKO-UHFFFAOYSA-N
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Patent
US06252084B1

Procedure details

1-[2-(tert-Butoxycarbonylamino)-4-methoxyphenyl]-2-propanone. 12 g (87 mmol) of 5-methoxy-2-methylaniline was treated by the method in Example 1, Part A, with 19 g (87 mmol) of di-tert-butyl dicarbonate to give on concentrating a reaction mixture containing 16.4 g (80% yield) of N-tert-butoxycarbonyl-5-methoxy-2-methylaniline. This material (69 mmol) was reacted with 106 mL of 1.3M sec-butyl lithium in cyclohexane and then 7.1 g (69 mmol) of N-methoxy-N-methylacetamide (as described in Example 9, Part B) to give after chromatography on silica, eluting with 33% EtOAc/hexane, 13.8 g (72% yield) of 1-[2-(tert-butoxycarbonylamino)-4-methoxyphenyl]-2-propanone.
Name
1-[2-(tert-Butoxycarbonylamino)-4-methoxyphenyl]-2-propanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
19 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][C:9]1[CH:14]=[C:13]([O:15][CH3:16])[CH:12]=[CH:11][C:10]=1[CH2:17]C(=O)C)=[O:7])([CH3:4])([CH3:3])[CH3:2].COC1C=CC(C)=C(C=1)N.C(OC(OC(C)(C)C)=O)(OC(C)(C)C)=O>>[C:1]([O:5][C:6]([NH:8][C:9]1[CH:14]=[C:13]([O:15][CH3:16])[CH:12]=[CH:11][C:10]=1[CH3:17])=[O:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
1-[2-(tert-Butoxycarbonylamino)-4-methoxyphenyl]-2-propanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1=C(C=CC(=C1)OC)CC(C)=O
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
COC=1C=CC(=C(N)C1)C
Name
Quantity
19 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)OC(=O)OC(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give
CONCENTRATION
Type
CONCENTRATION
Details
on concentrating a reaction mixture

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC1=C(C=CC(=C1)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 16.4 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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